molecular formula C4H7N5O B15250379 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide

1-Methyl-1H-1,2,4-triazole-3-carbohydrazide

Katalognummer: B15250379
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: KMHGOTNDWNXNHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-1,2,4-triazole-3-carbohydrazide is an organic compound belonging to the triazole family. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized from 1-methyl-1H-1,2,4-triazole-3-carboxylate. The synthesis involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other triazole derivatives, such as:

    1H-1,2,3-Triazole: This compound has a similar structure but different nitrogen atom positions, leading to distinct chemical properties and applications[][3].

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has an amino group at the 5-position, which imparts different reactivity and biological activities[][3].

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C4H7N5O

Molekulargewicht

141.13 g/mol

IUPAC-Name

1-methyl-1,2,4-triazole-3-carbohydrazide

InChI

InChI=1S/C4H7N5O/c1-9-2-6-3(8-9)4(10)7-5/h2H,5H2,1H3,(H,7,10)

InChI-Schlüssel

KMHGOTNDWNXNHM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=N1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.